molecular formula C10H9F3N2O2 B3102160 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone CAS No. 1415562-33-2

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone

Cat. No.: B3102160
CAS No.: 1415562-33-2
M. Wt: 246.19 g/mol
InChI Key: JXRYYJCNXQSCOD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone (CAS: 337910-03-9) is a fluorinated heterocyclic compound featuring a unique azetidine (four-membered nitrogen-containing ring) core substituted with a hydroxyl group and a pyridin-2-yl moiety. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol and a purity of 97% . This compound is commercially available in quantities ranging from 100 mg to 250 mg, making it suitable for research applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-hydroxy-3-pyridin-2-ylazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8(16)15-5-9(17,6-15)7-3-1-2-4-14-7/h1-4,17H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRYYJCNXQSCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(F)(F)F)(C2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-33-2
Record name Ethanone, 2,2,2-trifluoro-1-[3-hydroxy-3-(2-pyridinyl)-1-azetidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone typically involves the reaction of a trifluoroacetyl compound with a pyridinyl-substituted azetidine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the hydroxyl and pyridinyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, ring systems, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Table 1: Key Structural and Commercial Features of Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties/Applications
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone 337910-03-9 C₁₁H₁₃N₃O 203.24 Azetidine ring, hydroxyl group, pyridin-2-yl, trifluoroethyl High hydrogen-bonding capacity; strained azetidine ring enhances reactivity
2,2-Difluoro-1-(pyridin-2-yl)ethanone 1060802-41-6 C₇H₅F₂NO 157.12 Pyridin-2-yl, difluoroethyl Higher structural similarity (0.91); reduced electron withdrawal vs. trifluoro analog
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone 131747-62-1 C₇H₃F₄NO 193.10 3-Fluoro-pyridin-2-yl, trifluoroethyl Fluorine substitution on pyridine alters electronic profile; similarity score 0.81
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone hydrochloride 1588441-22-8 C₇H₅ClF₃NO 211.57 Pyridin-3-yl, hydrochloride salt Enhanced solubility due to salt form; positional isomerism affects target interactions
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 1356086-78-6 C₇H₃ClF₃NO 209.56 6-Chloro-pyridin-3-yl, trifluoroethyl Chlorine increases lipophilicity; potential for halogen bonding

Key Comparative Insights

Azetidine vs. The hydroxyl group enables hydrogen bonding, a feature absent in non-hydroxylated analogs like 2,2-Difluoro-1-(pyridin-2-yl)ethanone .

Substituent Effects :

  • Trifluoroethyl groups enhance electrophilicity of the ketone, critical in nucleophilic addition reactions. Difluoro analogs (e.g., CAS 1060802-41-6) exhibit weaker electron withdrawal .
  • Halogenated pyridines (e.g., 3-fluoro in CAS 131747-62-1, 6-chloro in CAS 1356086-78-6) modify electronic density, influencing binding in biological targets .

Positional Isomerism :

  • Pyridin-2-yl vs. pyridin-3-yl substitution (e.g., CAS 1588441-22-8) alters nitrogen positioning, affecting coordination with metal catalysts or biological receptors .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., CAS 1588441-22-8) improve aqueous solubility, a property absent in the neutral target compound .

Research and Application Implications

  • Medicinal Chemistry : The hydroxylated azetidine in the target compound may improve binding to enzymes or receptors via hydrogen bonding, a trait exploited in protease inhibitor design .
  • Materials Science : Fluorinated analogs are valued for thermal stability and resistance to oxidation, with trifluoroethyl groups enhancing polymer durability .
  • Synthetic Challenges : The strained azetidine ring in the target compound necessitates specialized synthetic protocols, unlike simpler pyridine-based analogs .

Biological Activity

2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone, also known by its CAS number 1415560-00-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has a molecular formula of C10_{10}H10_{10}ClF3_3N2_2O2_2 and a molecular weight of approximately 282.65 g/mol. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its biological activity.

Research indicates that compounds containing pyridine and azetidine structures exhibit diverse pharmacological effects. The biological activity of this compound is primarily attributed to:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis .
  • Antioxidant Properties : The compound may possess significant antioxidant capabilities as indicated by preliminary studies using assays like DPPH and FRAP .
  • CNS Activity : Given the structural features of the compound, it may interact with central nervous system targets, potentially offering neuroprotective effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA and M. tuberculosis
AntioxidantStrong activity in DPPH and FRAP assays
CNS InteractionPotential neuroprotective effects

Case Studies

Several studies have investigated the biological effects of similar compounds to infer the potential activity of this compound.

  • Antimicrobial Efficacy : A study evaluating pyridine derivatives found that certain compounds exhibited MIC values as low as 0.5 μg/mL against resistant strains of M. tuberculosis, suggesting that modifications in the azetidine structure could enhance efficacy .
  • Neuroprotection : In a model assessing neuroprotective agents, compounds structurally similar to this compound showed promise in reducing oxidative stress in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(3-hydroxy-3-(pyridin-2-yl)azetidin-1-yl)ethanone

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